An In-depth Technical Guide to 2-(4-Boronophenyl)-2-methylpropanenitrile: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-(4-Boronophenyl)-2-methylpropanenitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Boronophenyl)-2-methylpropanenitrile, a crucial building block in the synthesis of advanced therapeutic agents. We will delve into its chemical properties, synthesis, and pivotal role in the development of targeted therapies, with a particular focus on its application in the creation of kinase inhibitors.
Introduction: The Significance of Boronic Acids in Medicinal Chemistry
Boron-containing compounds have emerged as a significant class of molecules in drug discovery, prized for their unique chemical properties that enable potent and selective interactions with biological targets.[1] The boronic acid functional group, in particular, can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent inhibition.[2] This has led to the successful development of several FDA-approved drugs containing a boronic acid moiety.[3] 2-(4-Boronophenyl)-2-methylpropanenitrile, also known by its IUPAC name [4-(2-cyanopropan-2-yl)phenyl]boronic acid, is a valuable bifunctional molecule that combines the advantageous properties of a phenylboronic acid with a nitrile-containing side chain, making it a versatile intermediate in the synthesis of complex drug candidates.[4]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂BNO₂ | [4] |
| Molecular Weight | 189.02 g/mol | [4] |
| Appearance | Solid | [4] |
| CAS Number | 145139-23-9 | [4] |
| Purity | Typically ≥97% | [4] |
Safety Information: 2-(4-Boronophenyl)-2-methylpropanenitrile is classified as acutely toxic if swallowed (GHS06) and requires careful handling in a laboratory environment.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis of 2-(4-Boronophenyl)-2-methylpropanenitrile: A Multi-step Approach
The synthesis of 2-(4-Boronophenyl)-2-methylpropanenitrile is a multi-step process that leverages well-established organic chemistry reactions. A common and efficient strategy involves the preparation of a brominated precursor followed by a palladium-catalyzed borylation reaction.
Synthesis of the Precursor: 2-(4-Bromophenyl)-2-methylpropanenitrile
The synthesis of the key intermediate, 2-(4-Bromophenyl)-2-methylpropanenitrile, can be achieved through the dimethylation of 4-bromophenylacetonitrile. This reaction introduces the gem-dimethyl group bearing the nitrile functionality.
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile
-
Reaction Setup: To a solution of 4-bromophenylacetonitrile (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.
-
Methylation: After the initial reaction has subsided, add methyl iodide (MeI, 2.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford 2-(4-Bromophenyl)-2-methylpropanenitrile.
| Precursor Synthesis Data | |
| Starting Material | 4-bromophenylacetonitrile |
| Reagents | Sodium Hydride, Methyl Iodide |
| Typical Yield | >90% |
Borylation via Suzuki-Miyaura Coupling
The final step in the synthesis is the conversion of the aryl bromide to the corresponding boronic acid. The Suzuki-Miyaura coupling is a powerful and widely used method for this transformation, employing a palladium catalyst to couple the aryl halide with a boron source.[1][5]
Experimental Protocol: Synthesis of 2-(4-Boronophenyl)-2-methylpropanenitrile
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-(4-Bromophenyl)-2-methylpropanenitrile (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).
-
Solvent and Reaction Conditions: Add a suitable anhydrous solvent, such as 1,4-dioxane. Degas the reaction mixture and then heat to 80-100 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Hydrolysis: After completion, cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate and then hydrolyze the resulting pinacol boronate ester with an aqueous acid (e.g., 1 M HCl) to obtain the desired boronic acid.
-
Purification: The crude 2-(4-Boronophenyl)-2-methylpropanenitrile can be purified by recrystallization or column chromatography.
Application in Drug Discovery: A Key Intermediate for PI3K/mTOR Inhibitors
The primary application of 2-(4-Boronophenyl)-2-methylpropanenitrile in drug discovery is as a key intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.[6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8]
Role in the Synthesis of NVP-BEZ235 Derivatives
2-(4-Boronophenyl)-2-methylpropanenitrile is a precursor to 2-(4-aminophenyl)-2-methylpropanenitrile, a crucial building block for the synthesis of NVP-BEZ235 and its derivatives.[6][9] NVP-BEZ235 is a potent dual PI3K/mTOR inhibitor that has been extensively studied in preclinical and clinical settings for the treatment of various cancers.[10][11][12] The synthesis involves the coupling of 2-(4-aminophenyl)-2-methylpropanenitrile with a substituted quinoline or a similar heterocyclic core.[6]
| Compound | Target(s) | Reported IC₅₀ |
| NVP-BEZ235 | PI3K / mTOR | p110α: 4 nM, p110β: 75 nM, p110δ: 7 nM, p110γ: 5 nM, mTOR: 6 nM |
Note: IC₅₀ values can vary depending on the assay conditions.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex signaling cascade that is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which in turn phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, including mTOR, which ultimately leads to the regulation of cellular processes such as protein synthesis, cell growth, and survival.[7]
Conclusion and Future Perspectives
2-(4-Boronophenyl)-2-methylpropanenitrile is a testament to the growing importance of organoboron compounds in modern medicinal chemistry. Its strategic design allows for its efficient incorporation into complex molecular architectures, providing access to potent and selective therapeutic agents. The successful application of this building block in the synthesis of PI3K/mTOR inhibitors highlights the power of rational drug design and the continuous need for novel synthetic intermediates. As our understanding of disease biology deepens, the demand for versatile and functionalized building blocks like 2-(4-Boronophenyl)-2-methylpropanenitrile will undoubtedly continue to grow, paving the way for the development of the next generation of targeted therapies.
References
- 2-(4-Boronophenyl)-2-methylpropanenitrile. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f225311]
- (A) Structures of pan-PI3K/mTOR inhibitor NVP-BEZ-235 (1)/BAY 80-6946... ResearchGate. [URL: https://www.researchgate.net/figure/A-Structures-of-pan-PI3K-mTOR-inhibitor-NVP-BEZ-235-1-BAY-80-6946-8-isoform-selective_fig1_301290382]
- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Atlantis Press. [URL: https://www.atlantis-press.com/proceedings/asei-15/25837837]
- Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18606837/]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2673412/]
- The yield versus time for Suzuki–Miyaura coupling reaction of... ResearchGate. [URL: https://www.researchgate.net/figure/The-yield-versus-time-for-Suzuki-Miyaura-coupling-reaction-of-2-bromoanisole-with_fig4_322648589]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Coupling_Reactions/25.01%3A_Suzuki-Miyaura_Coupling]
- Optimization of Synthesis method to Higher Performance NVP –Independent Study Report. Washington University in St. Louis Scholarly Repository. [URL: https://openscholarship.wustl.edu/mems500/121/]
- 1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36191148/]
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1256740/full]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7588323/]
- (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [URL: https://www.researchgate.
- 2-(4-Bromophenyl)-2-methylpropanenitrile | 101184-73-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-w002969]
- The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. [URL: https://www.mdpi.com/2072-6694/15/20/4996]
- NVP-BEZ235 and NVP-BGT226, dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitors, enhance tumor and endothelial cell radiosensitivity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22453303/]
- PI3K inhibitors as new cancer therapeutics: implications for clinical trial design. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4703429/]
- 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/88022]
- Advances in Boron-Based Drugs in Medicinal Chemistry. Prime Scholars. [URL: https://www.primescholars.com/articles/advances-in-boronbased-drugs-in-medicinal-chemistry.html]
- (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [URL: https://www.researchgate.net/publication/281118671_Synthesis_of_2-4-6-bromo-3-nitroquinolin-4-ylamino_phenyl-2-methylpropanenitrile]
- NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3865225/]
- 2-(4-bromophenyl)-2-methylpropanenitrile | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/search/2-(4-bromophenyl)-2-methylpropanenitrile]
- EP2370448A2 - Process for preparing boronic acids and esters in the presence of magnesium metal. Google Patents. [URL: https://patents.google.
- 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10443591]
- US12459896B2 - Process for preparing 4-methyl-2-propan-2-yl-pyridine-3-carbonitrile. Google Patents. [URL: https://patents.google.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile | Atlantis Press [atlantis-press.com]
- 7. mdpi.com [mdpi.com]
- 8. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NVP-BEZ235 and NVP-BGT226, dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitors, enhance tumor and endothelial cell radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
2)

)
